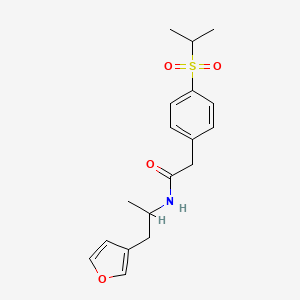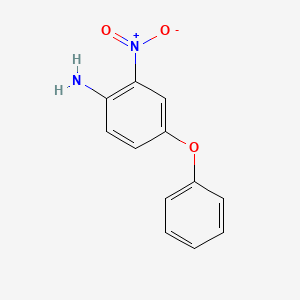
2-Dibenzo-p-dioxin-1-ylethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxins and furans are a notorious class of organochlorine toxicants in the environmental system . They are persistent organic pollutants (POPs) and are often found in the environment, accumulating in the food chain, mainly in the fatty tissue of animals .
Synthesis Analysis
The synthesis of dioxin-like compounds requires complex sample preparation and analytical procedures using highly sensitive and selective state-of-the-art instrumentation .Molecular Structure Analysis
Dioxins and furans are planar molecules with two benzene rings connected by either one (furan) or two oxygens (dioxin) .Chemical Reactions Analysis
The degradation reactions of dioxins with H and Cl atoms are multiple-pathway and multiple-step .Physical And Chemical Properties Analysis
Dioxins are resistant to metabolic, chemical, microbial, and photolytic degradation procedures . They are recalcitrant pollutants in the environment due to their long half-lives .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-dibenzo-p-dioxin-1-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-8-10-4-3-7-13-14(10)17-12-6-2-1-5-11(12)16-13;/h1-7H,8-9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARGVJVGXHLXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2460043.png)
![methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2460044.png)


![2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole](/img/structure/B2460047.png)


![2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2460052.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2460053.png)
![Methyl 4-amino-3-hydroxy-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]butanoate](/img/structure/B2460056.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2460060.png)